molecular formula C23H15N3O3S2 B2952718 Methyl 2-(2-(thiophen-2-yl)quinoline-4-carboxamido)benzo[d]thiazole-6-carboxylate CAS No. 887902-75-2

Methyl 2-(2-(thiophen-2-yl)quinoline-4-carboxamido)benzo[d]thiazole-6-carboxylate

Cat. No.: B2952718
CAS No.: 887902-75-2
M. Wt: 445.51
InChI Key: DAXVJCYEADXQHM-UHFFFAOYSA-N
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Description

Methyl 2-(2-(thiophen-2-yl)quinoline-4-carboxamido)benzo[d]thiazole-6-carboxylate is a heterocyclic compound featuring a benzo[d]thiazole core substituted with a quinoline-thiophene carboxamido group at position 2 and a methoxycarbonyl group at position 4. This structure combines electron-rich aromatic systems (thiophene, quinoline) with the rigid benzo[d]thiazole scaffold, which is known for its bioactivity in medicinal chemistry .

However, its physicochemical properties (e.g., solubility, stability) and biological efficacy require further empirical validation.

Properties

IUPAC Name

methyl 2-[(2-thiophen-2-ylquinoline-4-carbonyl)amino]-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15N3O3S2/c1-29-22(28)13-8-9-17-20(11-13)31-23(25-17)26-21(27)15-12-18(19-7-4-10-30-19)24-16-6-3-2-5-14(15)16/h2-12H,1H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAXVJCYEADXQHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-(2-(thiophen-2-yl)quinoline-4-carboxamido)benzo[d]thiazole-6-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, therapeutic potentials, and relevant research findings.

Structural Overview

The compound is characterized by several key structural features:

  • Quinoline and Thiophene Rings : These heterocycles are known for their diverse biological activities.
  • Carboxamide and Carboxylate Functionalities : These groups are often involved in interactions with biological targets.

Research indicates that compounds with similar structures exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Compounds containing benzothiazole and quinoline moieties have been shown to inhibit DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication .
  • Antimicrobial Activity : The presence of thiophene in the structure suggests potential antibacterial properties, particularly against Gram-positive and Gram-negative bacteria .

Antibacterial Properties

A study on related compounds demonstrated significant inhibitory effects against Escherichia coli and Staphylococcus aureus, with some derivatives showing IC50 values as low as 33 nM against DNA gyrase . This suggests that this compound may exhibit comparable or enhanced antibacterial activity.

CompoundTargetIC50 (nM)
9dDNA gyrase33
10aTopoisomerase IVTBD

Antitumor Activity

Recent findings indicate that thiazole derivatives possess significant cytotoxic effects against various cancer cell lines. For instance, thiazole-containing compounds have shown IC50 values below those of standard chemotherapy agents like doxorubicin . The structural features contributing to this activity include:

  • Electron-donating groups : Such as methyl groups that enhance interaction with target proteins.
  • Hydrophobic contacts : Critical for binding affinity to tumor-related proteins.

Case Studies

  • Synthesis and Evaluation : A series of benzothiazole-based compounds were synthesized and evaluated for their anti-tubercular activity. The results showed moderate to good efficacy against Mycobacterium tuberculosis, emphasizing the importance of the benzothiazole scaffold in drug development .
  • Structure-Activity Relationship (SAR) : A study explored the SAR of thiazole derivatives, revealing that specific substitutions on the phenyl ring significantly influenced cytotoxicity. The presence of halogen atoms was found to be crucial for enhancing antiproliferative activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Methyl 2-(2-(thiophen-2-yl)quinoline-4-carboxamido)benzo[d]thiazole-6-carboxylate and analogous compounds from the evidence:

Compound Core Structure Substituents Synthetic Yield Key Properties Applications/Notes
Target Compound Benzo[d]thiazole - Thiophen-2-ylquinoline carboxamido (position 2)
- Methoxycarbonyl (position 6)
Not reported Presumed moderate solubility due to ester group; potential DNA gyrase inhibition Hypothesized antimicrobial activity based on structural analogs
Dimethyl 2-(benzo[b]thiophen-2-yl(benzo[d]thiazol-2-ylamino)methyl)malonate (5ar) Benzo[d]thiazole + malonate ester - Benzo[b]thiophen-2-ylamino
- Dimethyl malonate
78% [α]D = +110.94; white solid; melting point 113–115°C Stereochemical purity >99%; potential chiral intermediates
Methyl 6-methoxy-2-phenylquinoline-4-carboxylate (6a) Quinoline - Methoxy (position 6)
- Phenyl (position 2)
~22% Crystalline solid; synthesized via K2CO3/MeI alkylation Intermediate for P-glycoprotein inhibitors
Methyl 2-(3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamido)-4-(pyrimidin-2-ylmethoxy)benzo[d]thiazole-6-carboxylate (6s4) Benzo[d]thiazole - Dichloropyrrole carboxamido
- Pyrimidinylmethoxy
73% Gray solid; HPLC purity 98%; molecular weight 478.01 DNA gyrase inhibitor with activity against Acinetobacter baumannii
Diethyl 2-(benzo[b]thiophen-2-yl((6-chlorobenzo[d]thiazol-2-yl)amino)methyl)malonate (5fc) Benzo[d]thiazole + malonate ester - 6-Chlorobenzo[d]thiazolyl
- Diethyl malonate
76% [α]D = +140.00; melting point 74–76°C High enantiomeric purity (82%); used in stereoselective synthesis

Key Comparative Insights:

Structural Complexity: The target compound’s thiophen-2-ylquinoline carboxamido group distinguishes it from simpler analogs like 5ar or 6a, which lack the fused quinoline system. This may enhance π-π stacking interactions in biological targets .

Synthetic Accessibility : Yields for similar compounds range widely (22–82%), with the target compound’s synthesis likely requiring multi-step coupling (e.g., carboxamido bond formation via reflux ).

Biological Relevance: Chloro- or methoxy-substituted analogs (e.g., 5fc, 6s4) demonstrate marked bioactivity (e.g., antimicrobial, enzyme inhibition), suggesting that the target compound’s thiophene-quinoline moiety could similarly modulate target binding .

Physicochemical Properties: The methoxycarbonyl group in the target compound may improve solubility compared to non-esterified analogs, though this requires experimental confirmation.

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